![molecular formula C22H46O5 B14286121 1,1'-Oxybis[3-(octyloxy)propan-2-ol] CAS No. 134450-05-8](/img/structure/B14286121.png)
1,1'-Oxybis[3-(octyloxy)propan-2-ol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis[3-(octyloxy)propan-2-ol] is a chemical compound with the molecular formula C22H46O5 It is characterized by its unique structure, which includes two octyloxy groups attached to a central oxybispropanol backbone
Vorbereitungsmethoden
The synthesis of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with an appropriate oxybispropanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
1,1’-Oxybis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis[3-(octyloxy)propan-2-ol] finds applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 1,1’-Oxybis[3-(octyloxy)propan-2-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and activity. The pathways involved may include modulation of enzymatic activity or alteration of membrane properties, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,1’-Oxybis[3-(octyloxy)propan-2-ol] can be compared with other similar compounds such as:
Dipropylene glycol: A compound with a similar oxybispropanol backbone but without the octyloxy groups.
1,1’-Oxybis[3-(ethylamino)-2-propanol]: Another derivative with ethylamino groups instead of octyloxy groups.
1,1’-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]: A compound with methoxyphenoxy groups, used in different applications.
The uniqueness of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
134450-05-8 |
|---|---|
Molekularformel |
C22H46O5 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(2-hydroxy-3-octoxypropoxy)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O5/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI-Schlüssel |
HOBUFQFSORIDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(COCC(COCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



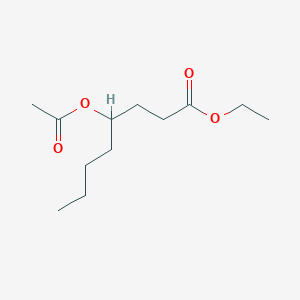
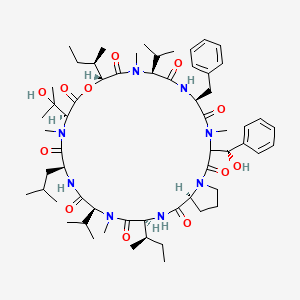
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
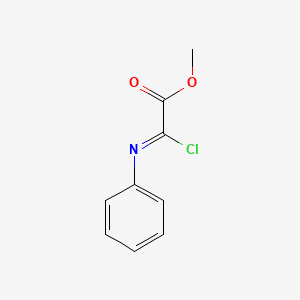
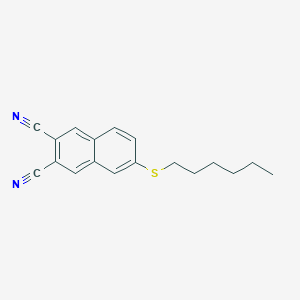

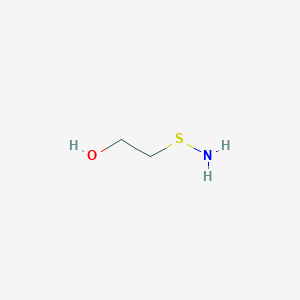
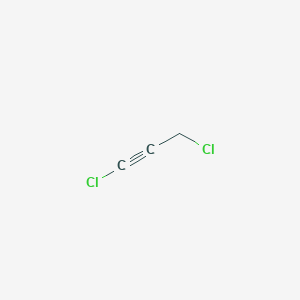
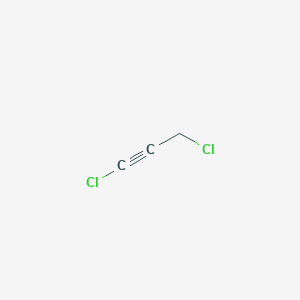
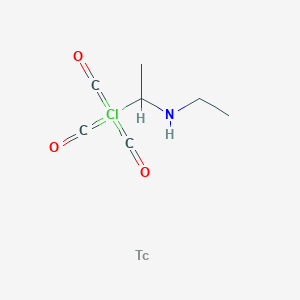
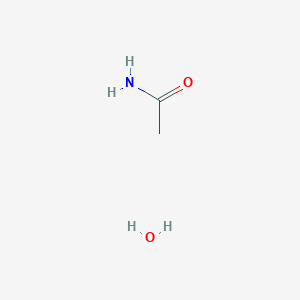
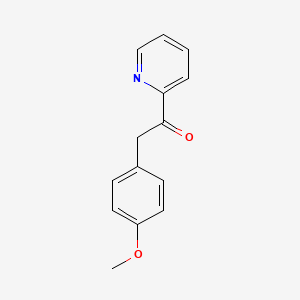
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
